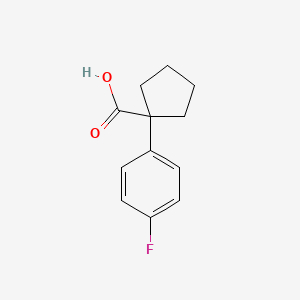

1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMRZYODYMBLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352939 | |

| Record name | 1-(4-fluorophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-99-4 | |

| Record name | 1-(4-Fluorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(4-Fluorophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the phase-transfer catalyzed alkylation of 4-fluorophenylacetonitrile with 1,4-dibromobutane to yield the intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile. Subsequent acidic hydrolysis of the nitrile furnishes the target carboxylic acid. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and practical application.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a cyclopentyl ring attached to a fluorinated phenyl group, is of significant interest in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide outlines a robust and reproducible synthesis route, providing researchers with the necessary information for its laboratory-scale preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This procedure is adapted from a well-established method for the synthesis of the non-fluorinated analog, 1-phenylcyclopentane-1-carbonitrile, utilizing phase-transfer catalysis. This method is advantageous for its mild reaction conditions and high efficiency.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 100 | 13.51 g |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.93 | 120 | 16.2 mL |

| Sodium Hydroxide (50% w/v aq.) | NaOH | 40.00 | - | 25 mL |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 5 | 1.61 g |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylacetonitrile (13.51 g, 100 mmol), 1,4-dibromobutane (16.2 mL, 120 mmol), and tetrabutylammonium bromide (1.61 g, 5 mmol).

-

With vigorous stirring, add 50% aqueous sodium hydroxide solution (25 mL).

-

Heat the biphasic mixture to 70 °C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-fluorophenyl)cyclopentanecarbonitrile as a colorless oil.

Expected Yield: Based on similar reactions, a yield of 75-85% is anticipated.

Step 2: Synthesis of this compound

The hydrolysis of the nitrile intermediate is achieved under acidic conditions to yield the final carboxylic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-(4-Fluorophenyl)cyclopentanecarbonitrile | C₁₂H₁₂FN | 189.23 | 50 | 9.46 g |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | - | 20 mL |

| Water | H₂O | 18.02 | - | 50 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Sodium Bicarbonate (saturated aq.) | NaHCO₃ | 84.01 | - | As needed |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated sulfuric acid (20 mL) to water (50 mL) with cooling in an ice bath.

-

To this solution, add 1-(4-fluorophenyl)cyclopentanecarbonitrile (9.46 g, 50 mmol).

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting nitrile.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto 200 g of crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.

-

Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

-

Combine these final organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Expected Yield: Hydrolysis of nitriles typically proceeds in high yield, often exceeding 90%.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 1 | 1-(4-Fluorophenyl)cyclopentanecarbonitrile | 4-Fluorophenylacetonitrile | 1,4-Dibromobutane, NaOH, TBAB | Water/Neat | 24 h | 70 °C | 75-85 | >95 |

| 2 | This compound | 1-(4-Fluorophenyl)cyclopentanecarbonitrile | H₂SO₄, H₂O | Water | 12-18 h | Reflux | >90 | >98 |

Yields and purities are estimated based on analogous reactions and may vary depending on experimental conditions and purification techniques.

Experimental Workflow Visualization

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of phase-transfer catalysis in the first step offers a practical approach for the alkylation, while the subsequent acid-catalyzed hydrolysis is a standard and high-yielding transformation. This guide provides the necessary detailed protocols and expected outcomes to enable the successful synthesis of this important building block for research and development in the pharmaceutical and chemical industries.

1-(4-Fluorophenyl)cyclopentanecarboxylic acid CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a fluorinated aromatic carboxylic acid with a cyclopentane moiety. While specific data for this compound is not extensively available in public literature, its structural analogs have garnered interest in medicinal chemistry and materials science. This technical guide provides a summary of the available information for this compound and presents detailed experimental protocols and data for closely related compounds to serve as a valuable resource for researchers.

Compound Identification and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its existence is noted by some suppliers. For reference, the properties of closely related analogs are provided below.

| Property | This compound | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid | 1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid |

| CAS Number | Not readily available | 773100-29-1[1] | 849217-48-7[2][3][4] | 214263-00-0[5] |

| Molecular Formula | C₁₂H₁₃FO₂[6] | C₁₀H₉FO₂ | C₁₁H₁₀FNO₃[2][3] | C₁₃H₁₅FO₂ |

| Molecular Weight | 208.23 g/mol | 180.18 g/mol | 223.2 g/mol [2][3] | 222.25 g/mol |

| Appearance | - | - | White to almost white powder or crystal[3] | - |

| Purity | - | 99%[1] | ≥ 98% (HPLC)[3] | - |

| Melting Point | - | - | 173 - 177 °C[3] | - |

Experimental Protocols: Synthesis of 1-Aryl-Cycloalkanecarboxylic Acids

Detailed experimental data for the synthesis of this compound is scarce. However, general methods for the synthesis of 1-aryl-cycloalkanecarboxylic acids can be adapted. A common and effective method involves the alkylation of an arylacetonitrile followed by hydrolysis.

General Synthesis of 1-Aryl-Cyclopentanecarbonitrile

This procedure describes the synthesis of the nitrile intermediate, which can then be hydrolyzed to the carboxylic acid.

Materials:

-

Arylacetonitrile (e.g., 4-Fluorophenylacetonitrile)

-

1,4-Dihalobutane (e.g., 1,4-Dibromobutane)

-

Strong base (e.g., Sodium Hydroxide)

-

Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

-

Solvent (e.g., Toluene or Benzene)

Procedure:

-

To a stirred solution of the arylacetonitrile and a phase-transfer catalyst in the chosen solvent, add a concentrated aqueous solution of the strong base.

-

Add the 1,4-dihalobutane dropwise to the reaction mixture.

-

Heat the mixture and maintain the temperature for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude 1-aryl-cyclopentanecarbonitrile.

-

The crude product can be further purified by distillation or chromatography.

Hydrolysis of 1-Aryl-Cyclopentanecarbonitrile to the Carboxylic Acid

Materials:

-

1-Aryl-cyclopentanecarbonitrile

-

Strong acid (e.g., Sulfuric acid or Hydrochloric acid) or a strong base (e.g., Sodium Hydroxide)

-

Water

Acidic Hydrolysis Procedure:

-

Add the 1-aryl-cyclopentanecarbonitrile to a mixture of concentrated acid and water.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and pour it into ice water.

-

The carboxylic acid may precipitate out of the solution and can be collected by filtration.

-

Alternatively, extract the product with a suitable organic solvent.

-

Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent to yield the crude carboxylic acid.

-

The product can be purified by recrystallization.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of a molecule. Carboxylic acid moieties are also prevalent in many biologically active compounds.

Derivatives of similar structures, such as fluoroaryl-substituted compounds, have shown a range of biological activities, including potential applications as anticancer agents.[7] The development of novel synthetic methods for related cyclopentane carboxylic acid derivatives is also an active area of research, with some compounds showing inhibitory activity against enzymes like aldo-keto reductases (AKR1C1 and AKR1C3), which are targets in hormone-dependent cancers.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic workflow for the preparation of 1-aryl-cyclopentanecarboxylic acids.

Caption: A general two-step synthesis of 1-aryl-cyclopentanecarboxylic acids.

Logical Relationship of Related Compounds

The following diagram illustrates the structural relationship between the target compound and its more frequently cited analogs.

Caption: Structural analogs of the target compound.

References

- 1. 773100-29-1 Cas No. | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Apollo [store.apolloscientific.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 214263-00-0|1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid [chemicalbook.com]

- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: A Technical Guide

Introduction: 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a fluorinated aromatic carboxylic acid. Its structural features—a carboxylic acid group, a cyclopentane ring, and a 4-fluorophenyl moiety—give rise to a distinct spectroscopic signature. This technical guide provides an in-depth overview of its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectral Data Summary

The following tables summarize the predicted and characteristic spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) : Predicted values based on analogous structures and general chemical shift principles.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.4 - 7.5 | Multiplet | 2H | Aromatic Protons (ortho to -F) |

| ~7.0 - 7.1 | Multiplet | 2H | Aromatic Protons (meta to -F) |

| ~2.4 - 2.6 | Multiplet | 4H | Cyclopentane Protons (adjacent to quaternary C) |

| ~1.8 - 2.0 | Multiplet | 4H | Cyclopentane Protons |

¹³C NMR (Carbon-13 NMR) : Predicted values based on analogous structures and general chemical shift principles.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~180 - 185 | Carboxylic Acid Carbon (-C OOH) |

| ~160 - 164 (d, ¹JCF ≈ 245 Hz) | Aromatic Carbon (-C -F) |

| ~138 - 142 (d) | Aromatic Carbon (ipso to cyclopentyl) |

| ~128 - 130 (d) | Aromatic Carbons (ortho to -F) |

| ~115 - 117 (d) | Aromatic Carbons (meta to -F) |

| ~50 - 55 | Quaternary Cyclopentane Carbon |

| ~35 - 40 | Cyclopentane Carbons (adjacent to quaternary C) |

| ~25 - 30 | Cyclopentane Carbons |

Table 2: Infrared (IR) Spectroscopy Data

Characteristic absorption ranges for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1220 | C-F stretch | Aryl Fluoride |

| ~1200 | C-O stretch | Carboxylic Acid |

Table 3: Mass Spectrometry (MS) Data

Predicted m/z values for common adducts under Electrospray Ionization (ESI).

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.0972 |

| [M+Na]⁺ | 231.0792 |

| [M-H]⁻ | 207.0827 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

-

Instrument : A 400 MHz or 500 MHz NMR spectrometer is typically used for analysis.

-

Data Acquisition :

-

The spectrometer is locked onto the deuterium signal of the solvent.[1]

-

The magnetic field is shimmed to optimize homogeneity and improve spectral resolution.[1]

-

For ¹H NMR, a standard pulse program is used. The acidic proton of the carboxylic acid may exhibit broadening and its chemical shift can be concentration-dependent.[2][3]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to produce a spectrum with singlet peaks for each unique carbon atom.

-

Data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR Method :

-

Ensure the ATR crystal (commonly diamond) is clean.[4]

-

Place a small amount of the solid sample directly onto the crystal surface.[4]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

-

Acquire the spectrum. The IR beam interacts with the sample at the surface, and the attenuated beam is detected.[5]

-

-

KBr Pellet Method :

-

Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[4]

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum in transmission mode.[6]

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment.[7][8]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][9] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•), and often induces fragmentation.[10]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Solubility of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid in Organic Solvents

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group attached to a cyclopentane ring. As with any compound intended for pharmaceutical or research applications, understanding its solubility profile is fundamental. Solubility in various organic solvents is a critical parameter that influences synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for reporting such data.

Due to the specific and often proprietary nature of solubility data for novel compounds, publicly available quantitative data for this compound is limited. Therefore, this document focuses on the experimental protocols for solubility determination and provides a template for the presentation of such data.

Solubility Data

The solubility of a compound is dependent on various factors including the physicochemical properties of both the solute and the solvent, temperature, and pressure. For this compound, the presence of the carboxylic acid group suggests potential for hydrogen bonding, while the fluorophenyl and cyclopentane moieties contribute to its lipophilicity.

A systematic study of its solubility would typically involve a range of organic solvents with varying polarities. The data would be presented in a clear, tabular format to allow for easy comparison.

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | Data Not Available | Data Not Available |

| Ethanol | 4.3 | Data Not Available | Data Not Available | |

| Isopropanol | 3.9 | Data Not Available | Data Not Available | |

| Polar Aprotic | Acetone | 5.1 | Data Not Available | Data Not Available |

| Acetonitrile | 5.8 | Data Not Available | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data Not Available | Data Not Available | |

| Nonpolar | Toluene | 2.4 | Data Not Available | Data Not Available |

| Hexane | 0.1 | Data Not Available | Data Not Available | |

| Dichloromethane | 3.1 | Data Not Available | Data Not Available |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation may be employed to facilitate a clear separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, a syringe fitted with a filter can be used. The collected sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated using the measured concentration and the dilution factor.

Workflows and Logical Relationships

Visualizing the experimental and logical workflows can aid in understanding the process of solubility determination and its place in the broader context of drug development.

Caption: Workflow for determining solubility using the shake-flask method.

The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could act as a ligand for a G-protein coupled receptor (GPCR), a common target for many drugs.

Caption: Hypothetical GPCR signaling pathway for a novel ligand.

The Obscure History of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: A Technical Overview

Researchers, scientists, and drug development professionals often encounter molecules with sparse historical documentation. 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is one such compound, the discovery and developmental history of which remain largely unchronicled in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview based on available information regarding its synthesis and potential biological significance, drawing parallels from related and more extensively studied compounds.

While a specific, detailed historical account of the first synthesis and discovery of this compound is not prominently documented, its structural motifs are present in various biologically active molecules. The synthesis of related 1-aryl-cyclopentanecarboxylic acids has been explored in different contexts, suggesting that the preparation of this specific fluorinated analog is chemically feasible through established synthetic organic chemistry principles.

Putative Synthetic Pathways

The synthesis of this compound can be envisioned through several established methodologies for the creation of 1-arylcycloalkanecarboxylic acids. A common and historical approach involves the alkylation of an arylacetonitrile derivative.

A plausible synthetic route, based on general chemical principles, is outlined below. This workflow represents a logical synthetic progression rather than a historically documented protocol.

Figure 1. A potential synthetic workflow for this compound.

A related precursor, 2-(4-fluorophenyl)cyclopentanone, has been synthesized, which could serve as an alternative starting point for the introduction of the carboxylic acid moiety at the 1-position through various well-established chemical transformations.

Physicochemical Data

While extensive experimental data for this compound is scarce, its basic physicochemical properties can be predicted or are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₂H₁₃FO₂ |

| Molecular Weight | 208.23 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) |

Biological and Medicinal Chemistry Context

The true significance of a molecule is often revealed through its biological activity. While there are no specific reports detailing the biological evaluation of this compound, its structural components are of interest in medicinal chemistry. The 4-fluorophenyl group is a common substituent in pharmaceuticals, often introduced to modulate metabolic stability and receptor binding affinity. Cyclopentane rings serve as rigid scaffolds in drug design.

It is noteworthy that the similarly named but structurally distinct compound, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid , is a key intermediate in the synthesis of Cabozantinib , a potent tyrosine kinase inhibitor used in cancer therapy. The extensive research and patent literature surrounding this cyclopropane derivative often overshadows information on its cyclopentane analog, leading to frequent confusion in database searches.

Derivatives of cyclopentane carboxylic acid have been investigated for various therapeutic applications, including as inhibitors of the NaV1.7 sodium channel for the treatment of pain and as leukotriene B4 antagonists with anti-inflammatory properties. This suggests that this compound could serve as a scaffold or building block for the synthesis of novel therapeutic agents.

Experimental Protocols

Due to the lack of specific published literature on the discovery and development of this compound, detailed historical experimental protocols are not available. However, a general procedure for a plausible synthesis, as depicted in the workflow diagram, is provided below for informational purposes.

Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile:

-

To a solution of 4-fluorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation.

-

1,4-Dibromobutane is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Hydrolysis to this compound:

-

The 1-(4-fluorophenyl)cyclopentanecarbonitrile is dissolved in a suitable solvent mixture for hydrolysis (e.g., ethanol and water).

-

A strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

-

The mixture is heated to reflux for several hours until the hydrolysis is complete, as monitored by TLC.

-

After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

The history of this compound remains largely unwritten in the annals of chemical discovery. Its existence is confirmed through chemical supplier listings, and its synthesis is achievable through established chemical principles. While it has not garnered the same level of attention as its cyclopropane analog, its structural features suggest it could be a valuable, yet underexplored, building block in the ongoing quest for novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential.

Potential Research Applications of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)cyclopentanecarboxylic acid and its structural analogs represent a versatile scaffold with significant potential in drug discovery and development. This technical guide explores the core research applications of this chemical entity, focusing on its role as a pivotal intermediate in the synthesis of the multi-kinase inhibitor Cabozantinib and the burgeoning interest in its derivatives as potential modulators of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document provides an in-depth overview of the relevant biological pathways, quantitative data on related compounds, and detailed experimental protocols to facilitate further research and application.

Introduction: The Versatility of the Phenyl-Cyclopentane Carboxylic Acid Scaffold

The this compound moiety is a unique structural motif that combines the rigidity of a cyclopentane ring with the electronic properties of a fluorinated phenyl group. This combination can be advantageous in drug design, offering a scaffold that can be readily modified to interact with specific biological targets. The cyclopentane group can serve to orient the phenyl ring into a binding pocket of a protein, while the fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties. This guide will delve into two primary areas where this scaffold has shown considerable promise: oncology, through its incorporation into Cabozantinib, and inflammatory diseases, via the development of p38 MAPK inhibitors.

Application in Oncology: A Key Intermediate for Cabozantinib

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a closely related derivative, is a key intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Cabozantinib is approved for the treatment of medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[2][3]

Mechanism of Action of Cabozantinib

Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting several signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[4][5][6] Its primary targets include the vascular endothelial growth factor receptor 2 (VEGFR2) and the mesenchymal-epithelial transition factor (MET).[2][3][7][8] By blocking these pathways, Cabozantinib can reduce tumor vascularization, inhibit tumor cell proliferation and invasion, and promote cancer cell death.[7][8][9]

Signaling Pathways Inhibited by Cabozantinib

The diagram below illustrates the key signaling pathways targeted by Cabozantinib.

Quantitative Data: Cabozantinib Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of Cabozantinib against various kinases.

| Kinase Target | IC50 (nM) | Reference |

| VEGFR2 | 0.035 | [2][7][8] |

| MET | 1.3 | [2][7][8] |

| RET | 5.2 | [2][7] |

| KIT | 4.6 | [2][7] |

| AXL | 7 | [2][7] |

| TIE2 | 14.3 | [2][7] |

| FLT3 | 11.3 | [2][7] |

Experimental Protocol: Synthesis of a Key Cabozantinib Intermediate

The following is a representative protocol for the synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a crucial intermediate for Cabozantinib.[10][11][12]

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Thionyl chloride (SOCl2)

-

Triethylamine (TEA)

-

4-fluoroaniline

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

-

Heptane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Activation of Carboxylic Acid: In a reaction vessel, cool a solution of cyclopropane-1,1-dicarboxylic acid in THF in an ice-water bath. Add triethylamine dropwise, maintaining the temperature below 10°C. Stir the resulting solution for 30 minutes, then add thionyl chloride dropwise.

-

Amide Formation: To the reaction mixture, add a solution of 4-fluoroaniline in THF dropwise, ensuring the temperature remains below 10°C. Continue stirring for 4 hours, then allow the reaction to warm to room temperature.

-

Work-up and Purification: Dilute the reaction mixture with EtOAc and wash sequentially with 1.0 M aqueous NaOH, water, and saturated brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Add heptane to the resulting viscous liquid to precipitate the product.

-

Isolation: Collect the solid product by filtration and dry to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Application in Inflammatory Diseases: p38 MAP Kinase Inhibitors

The 1-(4-fluorophenyl)cyclopentyl moiety is also being explored as a scaffold for the development of inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, making it an attractive target for the treatment of various inflammatory conditions.

The p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK pathway is activated by a variety of cellular stressors and inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[13] Activation of this pathway leads to the production of pro-inflammatory cytokines, which are central to the pathogenesis of numerous inflammatory diseases.[14][]

p38 MAPK Signaling Cascade

The diagram below outlines the core components of the p38 MAPK signaling pathway.

Quantitative Data: p38 MAPK Inhibitors

While specific IC50 values for direct derivatives of this compound as p38 MAPK inhibitors are not widely available in the public domain, the following table provides data for other known p38 MAPK inhibitors to serve as a benchmark for future studies.

| Inhibitor | p38α MAPK IC50 (µM) | Reference |

| SB202190 | 0.05 | - |

| SKF-86002 | 1 | [16] |

| Compound 26 (benzofuran derivative) | 0.1462 | [17] |

| Compound 9i (chalcone derivative) | 0.04 | [18] |

Note: The development of potent and selective p38 MAPK inhibitors based on the this compound scaffold represents a promising area for further research.

Experimental Protocol: p38 MAP Kinase Activity Assay

The following is a general protocol for a non-radioactive, in vitro p38 MAP kinase assay, which can be adapted to screen for novel inhibitors.[19][20][21][22]

Materials:

-

Recombinant active p38 MAP kinase

-

ATF-2 (Activating Transcription Factor 2) protein (substrate)

-

Kinase assay buffer

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

Anti-phospho-ATF-2 (Thr71) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

96-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase assay buffer, recombinant p38 MAP kinase, and the test compound or DMSO (vehicle control).

-

Substrate Addition: Add the ATF-2 substrate to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blotting:

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-phospho-ATF-2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and detect the signal using a plate reader or imaging system.

-

Data Analysis: Quantify the band intensities to determine the extent of ATF-2 phosphorylation and calculate the IC50 values for the test compounds.

Future Directions and Conclusion

This compound and its derivatives have demonstrated significant utility as building blocks in medicinal chemistry. Its incorporation into the potent anti-cancer agent Cabozantinib underscores the value of this scaffold. Furthermore, the exploration of its derivatives as p38 MAPK inhibitors opens up new avenues for the development of novel anti-inflammatory therapies.

Future research should focus on:

-

Synthesizing and screening a library of this compound derivatives to identify potent and selective inhibitors of various kinases and other therapeutically relevant targets.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Evaluating the efficacy of promising candidates in preclinical models of cancer and inflammatory diseases.

References

- 1. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

- 2. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 10. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 12. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. promega.com [promega.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Utility of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorinated building blocks is a cornerstone of molecular design. The presence of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated synthons, 1-(4-Fluorophenyl)cyclopentanecarboxylic acid emerges as a particularly valuable building block. Its rigid cyclopentyl scaffold, coupled with the electronically distinct 4-fluorophenyl moiety, offers a unique combination of structural features that are highly sought after in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presented for practical application in a research and development setting.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and general principles of organic chemistry.

| Property | Value (Predicted/Analog-Based) |

| Molecular Formula | C₁₂H₁₃FO₂ |

| Molecular Weight | 208.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (analog 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid melts at 160-164 °C)[1] |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

| pKa | ~4-5 (typical for a carboxylic acid) |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Chemical Shifts (δ) / Key Absorptions |

| ¹H NMR | Phenyl protons: 7.0-7.5 ppm (multiplets), Cyclopentyl protons: 1.6-2.5 ppm (multiplets), Carboxylic acid proton: >10 ppm (broad singlet) |

| ¹³C NMR | Carbonyl carbon: ~180 ppm, Phenyl carbons: 115-165 ppm (including C-F coupling), Cyclopentyl carbons: 25-50 ppm |

| IR Spectroscopy | C=O stretch: ~1700 cm⁻¹, O-H stretch (broad): 2500-3300 cm⁻¹, C-F stretch: ~1220 cm⁻¹ |

Synthesis of this compound: A Detailed Protocol

The most direct and efficient synthesis of this compound proceeds through a two-step sequence: the cycloalkylation of (4-fluorophenyl)acetonitrile with 1,4-dibromobutane to form the nitrile intermediate, followed by its hydrolysis to the target carboxylic acid. This method is well-established for related phenylacetonitriles and offers good yields and scalability.

Experimental Workflow: Synthesis of this compound

References

An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1-(4-fluorophenyl)cyclopentanecarboxylic acid and its key analog, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and insights into the therapeutic potential of these compound classes.

Introduction

Cycloalkane carboxylic acid scaffolds featuring a 4-fluorophenyl substituent are of significant interest in medicinal chemistry. The unique conformational constraints of the cycloalkane ring, combined with the electronic properties of the fluorophenyl group, provide a versatile platform for the design of potent and selective modulators of various biological targets. This guide will explore two prominent examples: the cyclopentane derivative, which has been investigated for its potential as a p38 mitogen-activated protein kinase (MAPK) and NaV1.7 sodium channel inhibitor, and the cyclopropane analog, a crucial building block for the multi-tyrosine kinase inhibitor, Cabozantinib.

The Cyclopropane Analog: A Gateway to Multi-Kinase Inhibition

The compound 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a well-established key intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases.

Biological Activity of Cabozantinib

Cabozantinib exhibits potent inhibitory activity against a range of tyrosine kinases involved in tumor angiogenesis, invasion, and metastasis. Its primary targets include VEGFR2, MET, and RET. The inhibitory concentrations (IC50) for Cabozantinib against these and other key kinases are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR2 | 0.035[1][2] |

| MET | 1.3[1][2] |

| RET | 5.2[1][3] |

| KIT | 4.6[1][2] |

| AXL | 7[1][2] |

| TIE2 | 14.3[1][2] |

| FLT3 | 11.3[1][2] |

Signaling Pathway: Multi-Kinase Inhibition

Cabozantinib's therapeutic effects stem from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and survival. By inhibiting VEGFR2, it disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of MET and RET, proto-oncogenes often dysregulated in cancer, hinders tumor cell proliferation, migration, and invasion.

Experimental Protocols

A common synthetic route involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

4-fluoroaniline

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (1.0 M)

-

Saturated brine

-

Sodium sulfate (Na₂SO₄)

-

Heptane

Procedure:

-

Cool a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in THF in an ice-water bath.

-

Add triethylamine (1.03 eq) dropwise, maintaining the temperature below 10°C.

-

Stir the resulting solution for 30 minutes.

-

Add thionyl chloride (0.99 eq) dropwise, keeping the temperature below 10°C.

-

Add a solution of 4-fluoroaniline (1.0 eq) in THF dropwise, maintaining the temperature below 10°C.

-

Continue stirring for 4 hours, allowing the reaction to warm to room temperature.

-

Dilute the reaction mixture with EtOAc and wash sequentially with 1.0 M NaOH, water, and saturated brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Add heptane to the resulting viscous liquid to precipitate the product.

-

Filter and dry the solid to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[4]

This involves an amide coupling reaction with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Materials:

-

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

-

4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq) in DCM, add 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.1 eq), DMAP (2.5 eq), and EDC·HCl (1.5 eq).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Add water to the reaction mixture and stir for an additional 2 hours.

-

Filter the resulting precipitate, wash with water and then with DCM to yield Cabozantinib.[5]

This protocol describes a general method for determining the IC50 values of kinase inhibitors.

Materials:

-

Kinase of interest (e.g., VEGFR2, MET, RET)

-

Peptide substrate for the kinase

-

Test inhibitor (e.g., Cabozantinib)

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase and its peptide substrate in the kinase assay buffer.

-

Add the kinase/substrate master mix to each well.

-

Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be near the Km value for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

The Cyclopentane Core: Exploring New Therapeutic Avenues

Derivatives of this compound are being investigated as potential inhibitors of p38 MAPK and the NaV1.7 sodium channel, targets relevant to inflammatory diseases and pain, respectively.

Potential as p38 MAPK Inhibitors

One derivative, 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, has been synthesized and identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK).[7] p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress, making it an attractive target for anti-inflammatory therapies.

The p38 MAPK signaling cascade is activated by various extracellular stimuli, leading to the phosphorylation of downstream transcription factors and subsequent regulation of gene expression involved in inflammation and apoptosis.

A common method to assess p38 MAPK inhibition is a cell-based ELISA that measures the phosphorylation of a downstream substrate.

Materials:

-

HeLa or A549 cells

-

96-well cell culture plates

-

Test inhibitor

-

p38 MAPK activator (e.g., anisomycin or UV radiation)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

ELISA kit with a capture antibody for a p38 substrate (e.g., ATF2) and a detection antibody for the phosphorylated form of the substrate.

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

-

Stimulate the p38 pathway with an activator for a short period (e.g., 30 minutes).

-

Lyse the cells.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to a plate pre-coated with the capture antibody, followed by incubation with the primary and then a secondary HRP-conjugated antibody.

-

Add a chromogenic substrate and measure the absorbance on a microplate reader.

-

The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from a dose-response curve.

Potential as NaV1.7 Inhibitors

The cyclopentane carboxylic acid scaffold has also been identified as a promising starting point for the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[8] NaV1.7 is a key channel in the transmission of pain signals, and its inhibition is a major goal for the development of novel analgesics.

NaV1.7 channels are highly expressed in peripheral nociceptive neurons. They play a crucial role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential generation and the propagation of pain signals to the central nervous system.

This technique is the gold standard for characterizing the inhibitory effects of compounds on ion channels like NaV1.7.

Materials:

-

HEK293 or CHO cells stably expressing human NaV1.7 (hNaV1.7)

-

External and internal recording solutions

-

Borosilicate glass capillaries for micropipettes

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

Procedure:

-

Culture hNaV1.7-expressing cells on coverslips.

-

Prepare micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -120 mV.

-

Apply voltage protocols to elicit NaV1.7 currents. For example, a series of depolarizing voltage steps from -80 mV to +40 mV can be used to determine the current-voltage relationship.

-

Perfuse the cell with the test compound at various concentrations and record the resulting inhibition of the NaV1.7 current.

-

Analyze the data to determine the IC50 value of the inhibitor.[9]

Conclusion

The 1-(4-fluorophenyl)cycloalkanecarboxylic acid scaffold represents a valuable starting point for the design of potent and selective modulators of important biological targets. The cyclopropane analog is a cornerstone in the synthesis of the multi-kinase inhibitor Cabozantinib, highlighting its significance in oncology drug development. The cyclopentane core shows promise for the development of novel therapeutics for inflammatory diseases and pain through the inhibition of p38 MAPK and NaV1.7, respectively. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in these exciting areas of medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. patents.justia.com [patents.justia.com]

- 6. In vitro kinase assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [nanion.de]

Methodological & Application

Synthesis of Cabozantinib Intermediate: 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

Application Note

Introduction

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective manufacturing of the active pharmaceutical ingredient. This document outlines a reliable two-step synthetic protocol for the preparation of this compound, commencing with the cycloalkylation of 4-fluorophenylacetonitrile followed by hydrolysis of the resulting nitrile.

Chemical Structures

-

Starting Material: 4-Fluorophenylacetonitrile

-

Intermediate: 1-(4-Fluorophenyl)cyclopentanecarbonitrile

-

Final Product: this compound

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Cycloalkylation: 4-Fluorophenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base and a phase-transfer catalyst to yield 1-(4-fluorophenyl)cyclopentanecarbonitrile.

-

Hydrolysis: The intermediate nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This protocol is adapted from a general procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.[1]

Materials:

-

4-Fluorophenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydroxide (50% w/v aqueous solution)

-

Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

-

Diethyl ether (or other suitable organic solvent)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask charged with a 50% aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride, add 4-fluorophenylacetonitrile.

-

With vigorous stirring, add 1,4-dibromobutane dropwise via the dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(4-fluorophenyl)cyclopentanecarbonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile to this compound

This protocol provides a general method for nitrile hydrolysis.[2][3]

Method A: Acidic Hydrolysis

Materials:

-

1-(4-Fluorophenyl)cyclopentanecarbonitrile

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, add 1-(4-fluorophenyl)cyclopentanecarbonitrile and an excess of aqueous acid (e.g., a mixture of concentrated sulfuric acid and water).

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and then with a saturated aqueous sodium bicarbonate solution.

-

To isolate the carboxylic acid, acidify the aqueous bicarbonate washings with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry. Alternatively, extract the acidified aqueous layer with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Method B: Alkaline Hydrolysis

Materials:

-

1-(4-Fluorophenyl)cyclopentanecarbonitrile

-

Sodium hydroxide or potassium hydroxide (aqueous solution)

-

Concentrated hydrochloric acid

-

Diethyl ether (or other suitable organic solvent)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, heat a mixture of 1-(4-fluorophenyl)cyclopentanecarbonitrile and an aqueous solution of sodium hydroxide under reflux for several hours.

-

Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylate salt.

-

Cool the reaction mixture to room temperature.

-

If any organic impurities are present, they can be removed by extraction with a water-immiscible organic solvent.

-

Carefully acidify the cooled aqueous solution with concentrated hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

| Step | Reactants | Reagents & Solvents | Key Parameters | Product | Reported Yield |

| 1 | 4-Fluorophenylacetonitrile, 1,4-Dibromobutane | 50% aq. NaOH, Benzyltriethylammonium chloride, Diethyl ether | Reflux, several hrs | 1-(4-Fluorophenyl)cyclopentanecarbonitrile | Good |

| 2a | 1-(4-Fluorophenyl)cyclopentanecarbonitrile | Conc. H₂SO₄ or HCl, Water, Diethyl ether | Reflux, several hrs | This compound | High |

| 2b | 1-(4-Fluorophenyl)cyclopentanecarbonitrile | aq. NaOH or KOH, Conc. HCl | Reflux, several hrs | This compound | High |

Note: Specific yields can vary depending on the reaction scale and purification methods.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Grignard Reaction with 4-Fluorophenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and application of 4-fluorophenylmagnesium bromide, a versatile Grignard reagent. The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, making this reagent a valuable tool in medicinal chemistry and materials science. These application notes describe the synthesis of the Grignard reagent and its subsequent use in carbon-carbon bond-forming reactions, including nucleophilic addition to carbonyl compounds and cross-coupling reactions. Detailed experimental procedures and tabulated quantitative data are provided to facilitate reproducible and efficient synthesis.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. 4-Fluorophenylmagnesium bromide is a particularly useful organometallic compound for introducing the 4-fluorophenyl group into a molecule. This moiety is prevalent in many pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This protocol outlines the preparation of 4-fluorophenylmagnesium bromide and demonstrates its utility in key synthetic transformations.

Data Presentation

The following tables summarize the quantitative data for the preparation of 4-fluorophenylmagnesium bromide and its subsequent reactions with various electrophiles.

Table 1: Preparation of 4-Fluorophenylmagnesium Bromide

| Starting Material | Reagents | Solvent | Concentration (M) | Reference |

| 1-Bromo-4-fluorobenzene | Magnesium turnings, Iodine (catalyst) | Anhydrous Diethyl Ether | 0.91 | [1] |

Table 2: Reactions of 4-Fluorophenylmagnesium Bromide with Various Electrophiles

| Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Fe(OTf)₂ (Iron-catalyzed cross-coupling) | 4,4'-Difluorobiphenyl | 81 | [2] |

| 1-Bromobutane | CuI (Cuprous-catalyzed cross-coupling) | 1-Butyl-4-fluorobenzene | 81.3 | [3] |

| 4-Fluorobenzaldehyde | Diethyl ether, 0 °C to room temperature | Bis(4-fluorophenyl)methanol | ~85-95 | [4] |

| N-Boc-4-piperidone | Anhydrous THF | N-Boc-4-(4-fluorophenyl)piperidin-4-ol | Not specified |

Experimental Protocols

1. Preparation of 4-Fluorophenylmagnesium Bromide

This protocol describes the synthesis of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium turnings.

-

Materials:

-

1-Bromo-4-fluorobenzene (40.3 mmol)

-

Magnesium turnings (44.35 mmol, 1.08 g)

-

Anhydrous diethyl ether (40 mL)

-

Iodine (1 crystal, as initiator)

-

Argon or Nitrogen gas for inert atmosphere

-

-

Equipment:

-

Flame-dried three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Ultrasound bath (optional, for initiation)

-

-

Procedure:

-

Assemble the flame-dried glassware under a stream of argon or nitrogen.

-

Place the magnesium turnings in the round-bottom flask.

-

Add a single crystal of iodine to the magnesium.

-

Dissolve the 1-bromo-4-fluorobenzene in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings.

-

Initiate the reaction by gently warming the flask or using an ultrasound bath until the brown color of the iodine disappears and bubbling is observed.

-

Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.

-

Heat the mixture to reflux for an additional 30 minutes to ensure complete reaction.

-

Cool the solution to room temperature. The resulting golden-orange transparent solution is the Grignard reagent, which can be used directly in subsequent steps.[1]

-

2. Iron-Catalyzed Cross-Coupling with an Aryl Halide

This protocol details the synthesis of 4,4'-difluorobiphenyl via an iron-catalyzed cross-coupling reaction.[2]

-

Materials:

-

4-Fluorophenylmagnesium bromide solution (0.6 mmol, 0.72 mL of a 0.83 M solution in THF)

-

1-Bromo-4-fluorobenzene (0.5 mmol)

-

Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) (0.015 mmol, 3 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a glovebox, charge a dried reaction tube with Fe(OTf)₂.

-

Add a solution of 1-bromo-4-fluorobenzene in THF.

-

To this mixture, add the 4-fluorophenylmagnesium bromide solution.

-

Seal the tube, remove it from the glovebox, and stir at 60 °C for 16 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: pentane) to afford 4,4'-difluorobiphenyl as a white solid.

-

3. Nucleophilic Addition to an Aldehyde: Synthesis of Bis(4-fluorophenyl)methanol

This protocol describes the general procedure for the reaction of 4-fluorophenylmagnesium bromide with 4-fluorobenzaldehyde.[4]

-

Materials:

-

4-Fluorophenylmagnesium bromide solution (prepared as in Protocol 1)

-

4-Fluorobenzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

-

Procedure:

-

Cool the freshly prepared 4-fluorophenylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 4-fluorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution or dilute hydrochloric acid while cooling in an ice bath.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Visualizations

Caption: Workflow for the preparation of 4-fluorophenylmagnesium bromide.

Caption: General experimental workflow for Grignard reactions.

References

Application Notes and Protocols: Synthesis of p38 MAP Kinase Inhibitors Utilizing 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of p38 MAP kinase inhibitors derived from 1-(4-Fluorophenyl)cyclopentanecarboxylic acid. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant biological pathways and experimental workflows.

Introduction